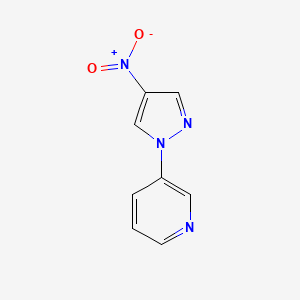
3-(4-Nitro-1H-pyrazol-1-yl)pyridine
Cat. No. B8292280
Key on ui cas rn:
28469-30-9
M. Wt: 190.16 g/mol
InChI Key: PGBZSEGWWBWTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09339032B2
Procedure details


A flask which had been baked out and filled with argon was initially charged with 8.3 g (56.6 mmol) of copper oxide, 31.9 g (228 mmol) of salicylaldoxime, 200 g (1.71 mol) of 4-nitro-1H-pyrazole and 597 g (1.83 mol) of caesium carbonate. The flask was repeatedly evacuated and filled with argon. 218 g (800 mmol) of 3-bromopyridine and 1 l of DMF which had been degassed on a rotary evaporator were added. The reaction mixture was stirred at 130° C. overnight, cooled and filtered, and the DMF was removed on a rotary evaporator. The substance was dissolved in 1 l of ethyl acetate, and extracted with 2 l of H2O. The water phase was extracted twice with 500 ml of ethyl acetate. Filtration of the aqueous phase gave a green solid. 1 l of ethyl acetate and 100 ml of DMF were added thereto, and the mixture was heated to 50° C. Cooling was followed by filtration through Hyflo and washing with 500 ml of ethyl acetate. The filtrate was washed with 300 ml of water and 300 ml of saturated NaCl solution, dried over Na2SO4, filtered and concentrated. The solid was suspended in 100 ml of ethyl acetate, filtered and washed with ethyl acetate and methyl tert-butyl ether, and the beige solid (45 g) was dried on a rotary evaporator.


Name
salicylaldoxime
Quantity
31.9 g
Type
reactant
Reaction Step Two


Name
caesium carbonate
Quantity
597 g
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[CH:1](=[N:9]O)[C:2]1[C:3](=[CH:5][CH:6]=CC=1)O.[N+:11]([C:14]1[CH:15]=[N:16][NH:17][CH:18]=1)([O-:13])=[O:12].C(=O)([O-])[O-].[Cs+].[Cs+].BrC1C=NC=CC=1>[Cu]=O.CN(C=O)C.C(OCC)(=O)C>[N+:11]([C:14]1[CH:15]=[N:16][N:17]([C:2]2[CH:1]=[N:9][CH:6]=[CH:5][CH:3]=2)[CH:18]=1)([O-:13])=[O:12] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
218 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC=CC1
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
salicylaldoxime
|
|
Quantity
|
31.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(O)=CC=CC1)=NO
|
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=NNC1
|
|
Name
|
caesium carbonate
|
|
Quantity
|
597 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
8.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]=O
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
130 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 130° C. overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A flask which had been baked out
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
filled with argon
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was repeatedly evacuated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
filled with argon
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the DMF was removed on a rotary evaporator
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The substance was dissolved in 1 l of ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 2 l of H2O
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The water phase was extracted twice with 500 ml of ethyl acetate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration of the aqueous phase
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a green solid
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated to 50° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was followed by filtration through Hyflo
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with 500 ml of ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtrate was washed with 300 ml of water and 300 ml of saturated NaCl solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethyl acetate and methyl tert-butyl ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the beige solid (45 g) was dried on a rotary evaporator
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
[N+](=O)([O-])C=1C=NN(C1)C=1C=NC=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
